3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Overview
Description
3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Tetrahydroisoquinolines in Therapeutics Tetrahydroisoquinolines (THIQs), including 3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, have been extensively studied for their therapeutic potentials. Initially recognized for neurotoxicity, THIQs like 1-methyl-1,2,3,4-tetrahydroisoquinoline have been discovered as endogenous agents preventing Parkinsonism in mammals. These compounds have found applications in drug discovery, particularly in cancer and central nervous system (CNS) disorders. They also hold promise for treating infectious diseases such as malaria, tuberculosis, HIV, and leishmaniasis, showcasing their versatility as potential novel drug classes with unique mechanisms of action (Singh & Shah, 2017).
Neuroprotective and Therapeutic Potentials The compound 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), closely related to the chemical structure , has been explored for its neuroprotective, antiaddictive, and antidepressant-like activities. Studies suggest that 1MeTIQ offers protection against neurodegenerative diseases through mechanisms like MAO inhibition and free radical scavenging. Its antidepressant and antiaddictive effects have been demonstrated in various animal models, indicating potential applications in treating CNS disorders (Antkiewicz‐Michaluk et al., 2018).
Antimalarial Properties The metabolic pathways of 8-aminoquinoline antimalarials have been studied, revealing insights into their mechanisms and potential for treating malaria. Despite the effectiveness of such compounds, challenges remain due to the toxicity in certain individuals, especially those with glucose-6-phosphate dehydrogenase deficiency. This highlights the need for continued research into safer and more effective derivatives (Strother et al., 1981).
Excited State Hydrogen Atom Transfer in Chemistry Research into the excited-state hydrogen atom transfer (ESHAT) reactions along hydrogen-bonded solvent 'wire' clusters attached to aromatic molecules, like 7-hydroxyquinoline, provides foundational insights into chemical reactions that could be relevant for understanding the behaviors of compounds similar to this compound. Such studies contribute to the broader field of physical chemistry and may inspire novel applications in synthetic chemistry and materials science (Manca et al., 2005).
Mechanism of Action
Future Directions
THIQs have garnered a lot of attention in the scientific community due to their diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on further exploring the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .
Properties
IUPAC Name |
1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-8-4-2-3-5-9(8)10(6-12)11(14)13-7/h2-5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELWLLSJFNZKKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=C(C(=O)N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362596 | |
Record name | 3-hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17012-30-5 | |
Record name | 2,3,5,6,7,8-Hexahydro-1-methyl-3-oxo-4-isoquinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17012-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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